molecular formula C12H8Cl2N4S2 B12927818 7-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5,6-dihydro-4H-imidazo[4,5-d]pyridazine-4-thione CAS No. 3438-86-6

7-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5,6-dihydro-4H-imidazo[4,5-d]pyridazine-4-thione

Cat. No.: B12927818
CAS No.: 3438-86-6
M. Wt: 343.3 g/mol
InChI Key: HXHKTMFOHJKQAN-UHFFFAOYSA-N
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Description

4-((3,4-Dichlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7(6H)-thione is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a dichlorobenzyl group with an imidazo[4,5-d]pyridazine core, making it a subject of study for its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-Dichlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7(6H)-thione typically involves the reaction of 3,4-dichlorobenzyl chloride with a thiol derivative of imidazo[4,5-d]pyridazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or dimethylformamide (DMF) for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((3,4-Dichlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7(6H)-thione can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the imidazo[4,5-d]pyridazine core.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified imidazo[4,5-d]pyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-((3,4-Dichlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7(6H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3,4-Dichlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7(6H)-thione stands out due to its unique combination of a dichlorobenzyl group and an imidazo[4,5-d]pyridazine core. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

3438-86-6

Molecular Formula

C12H8Cl2N4S2

Molecular Weight

343.3 g/mol

IUPAC Name

4-[(3,4-dichlorophenyl)methylsulfanyl]-3,6-dihydroimidazo[4,5-d]pyridazine-7-thione

InChI

InChI=1S/C12H8Cl2N4S2/c13-7-2-1-6(3-8(7)14)4-20-12-10-9(15-5-16-10)11(19)17-18-12/h1-3,5H,4H2,(H,15,16)(H,17,19)

InChI Key

HXHKTMFOHJKQAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CSC2=NNC(=S)C3=C2NC=N3)Cl)Cl

Origin of Product

United States

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